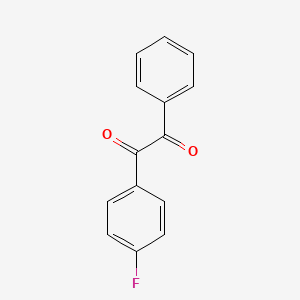

4-Fluorobenzil

Overview

Description

“4-Fluorobenzil” is a typo or a less common name, as most of the search results refer to compounds such as “4-Fluorobenzyl chloride” and "4-Fluorobenzyl bromide" . These compounds are used in various chemical reactions and have specific physical and chemical properties .

Synthesis Analysis

The synthesis of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” and “4-Fluorobenzyl bromide” is not explicitly mentioned in the search results .

Molecular Structure Analysis

The molecular structure of “4-Fluorobenzil” or related compounds is not explicitly mentioned in the search results .

Chemical Reactions Analysis

“4-Fluorobenzil” or related compounds like “4-Fluorobenzyl cyanide” are used in various chemical reactions. For example, 4-Fluorobenzyl cyanide has been used to improve the interfacial kinetics in lithium-ion batteries .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluorobenzil” or related compounds like “4-Fluorobenzyl chloride” include a clear colourless to light yellow liquid form, a refractive index of n20/D 1.513 (lit.), a boiling point of 82 °C/26 mmHg (lit.), and a density of 1.207 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis

4-Fluorobenzil: is a valuable building block in organic synthesis. Its fluorinated aromatic structure makes it an ideal precursor for synthesizing various biologically active compounds. For instance, it can be used to create fluorinated analogs of pharmaceuticals, potentially leading to drugs with improved pharmacokinetic properties .

Material Science

In material science, 4-Fluorobenzil has been utilized to develop new materials with specific optical properties. Its incorporation into polymers can result in materials with unique refractive indices, which are useful in creating advanced lenses and coatings .

Antimicrobial Agents

Research has shown that derivatives of 4-Fluorobenzil exhibit potent antimicrobial activity. Specifically, compounds synthesized from 4-Fluorobenzil have been effective against methicillin-resistant Staphylococcus aureus (MRSA) , a significant concern in healthcare settings .

Lithium-Ion Batteries

4-Fluorobenzil: derivatives have been investigated as solvents in lithium-ion batteries. The steric hindrance and weak Lewis basic center of 4-Fluorobenzyl cyanide , a derivative, help in expediting interfacial kinetics, which is crucial for improving the rate performance of batteries .

Fluorination Chemistry

As a fluorinated compound, 4-Fluorobenzil is essential in fluorination chemistry. It serves as a reagent for introducing fluorine atoms into target molecules, which is a critical step in the synthesis of many agrochemicals and pharmaceuticals .

Catalysis

In catalysis, 4-Fluorobenzil can act as a ligand for transition metal catalysts. The fluorine atom can influence the electronic properties of the metal center, thereby affecting the catalyst’s activity and selectivity in various chemical reactions .

Environmental Science

4-Fluorobenzil: is also relevant in environmental science, particularly in the study of atmospheric chemistry. Its volatile organic compounds (VOCs) can be monitored to understand their impact on air quality and climate change .

Analytical Chemistry

Lastly, in analytical chemistry, 4-Fluorobenzil can be used as a standard or reference compound in chromatography and mass spectrometry. This helps in the accurate quantification and identification of substances in complex mixtures .

Mechanism of Action

Target of Action

The primary target of 4-Fluorobenzil is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .

Mode of Action

It is known that the compound interacts with its target, beta-secretase 1, potentially influencing the enzyme’s activity

Biochemical Pathways

Given its target, it is likely that the compound impacts pathways related to the metabolism of beta-amyloid peptide

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its target, it is plausible that the compound could influence the formation of beta-amyloid peptide, potentially impacting the progression of Alzheimer’s disease . .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially impact the compound’s activity

Safety and Hazards

Future Directions

There are several potential future directions for research on “4-Fluorobenzil” or related compounds. One area of interest is its potential use as a therapeutic agent for cancer treatment . Further studies are needed to fully understand the mechanism of action of these compounds and their potential applications.

properties

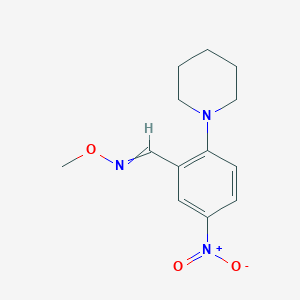

IUPAC Name |

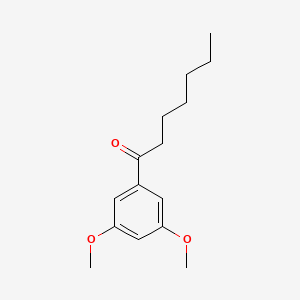

1-(4-fluorophenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQPFVOJZNRINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzil | |

CAS RN |

3834-66-0 | |

| Record name | 4-Fluorobenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does the research discuss the toxicity of the synthesized compounds, particularly the one containing the 4-fluorobenzyl group?

A2: The provided research primarily focuses on the synthesis and in vitro antioxidant activity of the novel α-lipoic acid derivatives []. While it highlights the compounds' potential as antioxidants, it does not delve into their toxicity profiles, including the compound containing the 4-fluorobenzyl group. Toxicity assessments would be a crucial next step in evaluating the safety and viability of these compounds for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

![2-[[[2-(4-chlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364477.png)